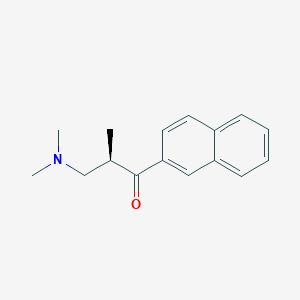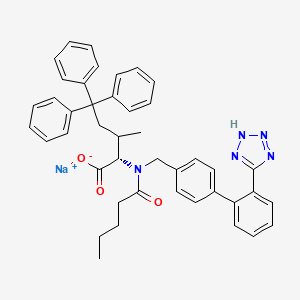
Trityl Valsartan Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trityl Valsartan Sodium Salt:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trityl Valsartan Sodium Salt involves several key steps. One efficient method includes the directed ortho-metalation of 5-phenyl-1-trityl-1H-tetrazole, followed by its Negishi coupling with an aryl bromide . This method overcomes many drawbacks associated with previously reported syntheses and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
化学反应分析
Types of Reactions: Trityl Valsartan Sodium Salt undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions, leading to the formation of trityl cations.
Reduction: The compound can be reduced to remove the trityl group, yielding valsartan.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Trityl cations and valsartan derivatives.
Reduction: Valsartan.
Substitution: Various substituted valsartan derivatives.
科学研究应用
Chemistry: Trityl Valsartan Sodium Salt is used as a precursor in the synthesis of various valsartan derivatives. The trityl group serves as a protecting group, allowing for selective reactions at other sites on the molecule.
Biology: In biological research, this compound is used to study the effects of valsartan on angiotensin II receptors. The compound’s stability and solubility make it suitable for in vitro and in vivo studies.
Medicine: this compound is investigated for its potential therapeutic applications in treating hypertension and heart failure. Its unique properties may offer advantages over existing valsartan formulations.
Industry: In the pharmaceutical industry, this compound is used in the development of new drug formulations. Its stability and ease of synthesis make it an attractive candidate for large-scale production.
作用机制
Trityl Valsartan Sodium Salt exerts its effects by blocking the angiotensin II receptor 1 (AT1), preventing angiotensin II from binding and exerting its hypertensive effects . This leads to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. The compound also affects the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating kidney, vascular, and cardiac functions.
相似化合物的比较
- Telmisartan
- Candesartan
- Losartan
- Olmesartan
- Irbesartan
Comparison: Trityl Valsartan Sodium Salt is unique due to the presence of the trityl group, which provides additional stability and protection during synthesis. This makes it easier to handle and use in various chemical reactions compared to other angiotensin II receptor antagonists. Additionally, the trityl group can be selectively removed, allowing for the synthesis of various valsartan derivatives with potential therapeutic applications.
属性
分子式 |
C43H42N5NaO3 |
|---|---|
分子量 |
699.8 g/mol |
IUPAC 名称 |
sodium;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-5,5,5-triphenylpentanoate |
InChI |
InChI=1S/C43H43N5O3.Na/c1-3-4-24-39(49)48(30-32-25-27-33(28-26-32)37-22-14-15-23-38(37)41-44-46-47-45-41)40(42(50)51)31(2)29-43(34-16-8-5-9-17-34,35-18-10-6-11-19-35)36-20-12-7-13-21-36;/h5-23,25-28,31,40H,3-4,24,29-30H2,1-2H3,(H,50,51)(H,44,45,46,47);/q;+1/p-1/t31?,40-;/m0./s1 |
InChI 键 |
AMJSDUSMQUVJEU-IWPWFDBTSA-M |
手性 SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)CC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)[O-].[Na+] |
规范 SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


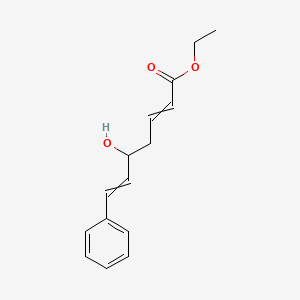
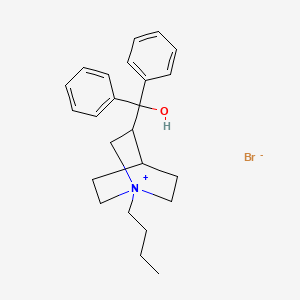
![5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12639166.png)
-](/img/structure/B12639170.png)
![N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12639185.png)

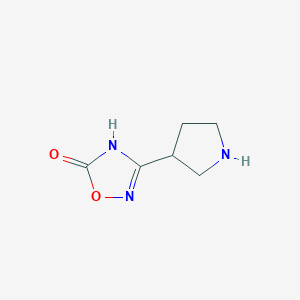
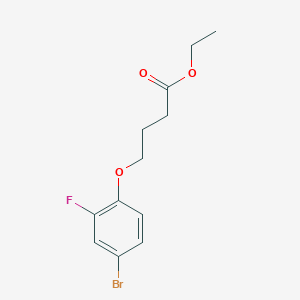
![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]-](/img/structure/B12639208.png)
![5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile](/img/structure/B12639215.png)

![4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639218.png)
